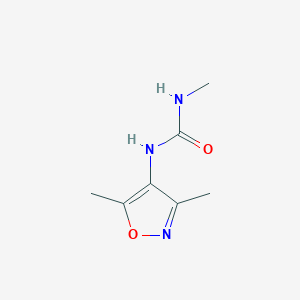

1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea

Description

1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea is a heterocyclic urea derivative featuring a 3,5-dimethylisoxazole core linked to a methylurea group. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their metabolic stability and utility in medicinal chemistry. The urea moiety (-NH-C(=O)-NH-) is a hydrogen-bonding motif commonly exploited in drug design for targeting enzymes or receptors. While direct biological data for this compound are sparse in the provided literature, structurally related ureidopyrazoles and isoxazole derivatives exhibit antitumor, anti-inflammatory, and kinase-inhibitory properties .

Properties

CAS No. |

98432-43-0 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylurea |

InChI |

InChI=1S/C7H11N3O2/c1-4-6(5(2)12-10-4)9-7(11)8-3/h1-3H3,(H2,8,9,11) |

InChI Key |

PYOJWYMUHVXMHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)NC(=O)NC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through the reaction of a suitable diketone with hydroxylamine hydrochloride under acidic conditions. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride in the presence of acetic acid.

-

Attachment of the Methylurea Moiety: : The synthesized 3,5-dimethylisoxazole is then reacted with an appropriate isocyanate, such as methyl isocyanate, to form the desired this compound. This reaction typically occurs under mild conditions and may require a catalyst to proceed efficiently.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the isoxazole ring may lead to the formation of corresponding oxo derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the isoxazole ring or the urea moiety.

-

Substitution: : The compound can participate in substitution reactions, particularly at the methyl groups on the isoxazole ring. Halogenation, nitration, or sulfonation reactions can introduce various functional groups onto the ring.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea has been studied for its potential therapeutic effects. Research indicates that it may act as an inhibitor of certain biological targets, including enzymes involved in metabolic pathways.

Case Study: Anticancer Properties

A notable case study demonstrated the efficacy of this compound in inhibiting cancer cell proliferation. In vitro experiments revealed that the compound significantly reduced the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Agrochemical Applications

In agriculture, this compound has potential as a herbicide or plant growth regulator. Its structural similarities to other urea compounds suggest it may inhibit photosynthesis in plants, similar to how related compounds function .

Table: Comparison of Herbicidal Activity

| Compound Name | Mode of Action | Efficacy (g/ha) |

|---|---|---|

| This compound | Inhibition of photosynthesis | 200 |

| 3-(4-Chlorophenyl)-1,1-dimethylurea | Disruption of electron transport | 150 |

| 1-(2-Methylisoxazol-4-yl)-3-methylurea | Growth inhibition via root uptake | 180 |

Research Findings

Recent studies have focused on the optimization of the compound's synthesis and its biological evaluation. The findings suggest that modifications to the isoxazole ring can enhance its biological activity and selectivity towards specific targets.

Case Study: Crop Diversification Impact

In agricultural research, case studies have shown that integrating compounds like this compound into crop management practices can improve yield and resistance to pests . These studies emphasize the importance of exploring diverse applications for this compound in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole ring and the urea moiety can form hydrogen bonds or hydrophobic interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,5-dimethylisoxazol-4-yl)-3-methylurea with structurally analogous heterocyclic urea derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues with Pyrazole Cores

Compound 1 : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

- Structure : Pyrazole ring with a phenyl group, ethylurea substituent.

- Synthesis : Prepared via phase-transfer catalysis, as described in .

- Properties : Melting point 148–150°C; molecular weight 284.3 g/mol.

- Comparison : The pyrazole core in 9a differs from the isoxazole in the target compound, leading to distinct electronic environments. Pyrazoles generally exhibit stronger hydrogen-bonding capacity due to the additional nitrogen atom, which may enhance binding to biological targets compared to isoxazoles .

Compound 2 : 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5a–l)

- Structure : Pyrazole with hydroxymethyl and urea groups.

- Synthesis : Derived from Curtius reaction of 4-hydroxymethylpyrazole-3-carbonyl azides with amines .

- Biological Activity : Demonstrates antitumor and kinase-inhibitory effects, attributed to the hydroxymethyl group enhancing solubility and the urea moiety enabling hydrogen bonding .

Isoxazole-Based Analogues

Compound 3: 4-(5-Methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones (2)

- Structure : Triazolone fused with a furan ring.

- Synthesis: Condensation of 3-alkyl(aryl)-4-amino-4,5-dihydrotriazol-5-ones with 5-methylfuran-2-carboxyaldehyde .

- The isoxazole in the target compound may confer greater metabolic resistance compared to furan-based systems .

Compound 4 : N-[2-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,5-dimethoxybenzamide

- Structure : Piperazine-sulfonyl and benzamide groups.

- Comparison : This compound () lacks a urea group but shares a sulfonamide motif. The urea in the target compound may offer superior hydrogen-bonding interactions for target engagement compared to sulfonamides.

Physicochemical and Functional Comparisons

| Property | This compound | Compound 9a (Pyrazole Urea) | Compound 5a–l (Hydroxymethyl Pyrazole Urea) |

|---|---|---|---|

| Core Heterocycle | Isoxazole | Pyrazole | Pyrazole |

| Substituents | 3,5-Dimethyl, methylurea | Phenyl, ethylurea | Hydroxymethyl, alkyl/arylurea |

| Molecular Weight (g/mol) | ~195.2 (estimated) | 284.3 | 220–300 (range) |

| Hydrogen-Bonding Capacity | Moderate (urea + isoxazole N-O) | High (urea + pyrazole N) | High (urea + hydroxymethyl) |

| Reported Bioactivity | Not available | Not reported | Antitumor, kinase inhibition |

Biological Activity

1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea is a chemical compound that has attracted considerable attention in medicinal chemistry and agrochemical research due to its diverse biological activities. This compound features a unique structure combining a methylurea moiety with a substituted isoxazole ring, which is known for its reactivity and potential interactions with various biological targets.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Insecticidal Properties : It has been evaluated for its potential as an insecticide, particularly against vectors of diseases such as dengue and Zika virus.

- Anticancer Potential : Preliminary studies suggest that it may inhibit certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

The biological activity of this compound is largely attributed to the isoxazole moiety, which has been identified as a bioisostere for acetyl-lysine. This allows it to mimic acetylated histone peptides and interact with bromodomains in proteins such as BRD4, which are critical in regulating gene expression and cellular processes related to cancer progression .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Methylisoxazol-4-yl)-3-methylurea | Isoxazole ring with different substitution | Potentially different biological activities |

| 1-(4-Methoxyphenyl)-3-methylurea | Aromatic substitution instead of isoxazole | Enhanced lipophilicity may affect bioavailability |

| 1-(5-Methylisoxazol-3-yl)-3-methylurea | Variation in isoxazole substitution | May exhibit different pharmacological profiles |

The specific combination of substituents on the isoxazole ring and the methylurea group in this compound influences its reactivity and biological interactions differently compared to other similar compounds.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

Insecticidal Evaluation

The compound has been tested for larvicidal activity against Aedes aegypti, the primary vector for several viral diseases. In these studies, it exhibited LC50 values comparable to standard insecticides, indicating its potential as a new active ingredient in mosquito control strategies .

Anticancer Studies

Preliminary investigations into the anticancer properties of this compound have revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.